molecular formula C18H26O12 B1656606 Galactitol hexaacetate CAS No. 5346-77-0

Galactitol hexaacetate

Cat. No.: B1656606
CAS No.: 5346-77-0
M. Wt: 434.4 g/mol
InChI Key: NJVBTKVPPOFGAT-UHFFFAOYSA-N
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Description

Galactitol hexaacetate is a derivative of galactitol, a sugar alcohol that is the reduction product of galactose this compound is formed by the acetylation of galactitol, resulting in a compound with six acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Galactitol hexaacetate can be synthesized through the acetylation of galactitol. The process typically involves reacting galactitol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of all hydroxyl groups on the galactitol molecule.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Galactitol hexaacetate undergoes various chemical reactions, including:

    Hydrolysis: The acetate groups can be hydrolyzed back to hydroxyl groups under acidic or basic conditions, regenerating galactitol.

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Hydrolysis: Galactitol.

    Oxidation: Various oxidized derivatives of galactitol.

    Substitution: Derivatives with different functional groups replacing the acetate groups.

Scientific Research Applications

Galactitol hexaacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other complex molecules.

    Biology: Studied for its potential role in metabolic pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, particularly in the context of metabolic disorders such as galactosemia.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of galactitol hexaacetate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed to release galactitol, which then participates in metabolic processes. The acetate groups may also influence the compound’s solubility and reactivity, affecting its interactions with enzymes and other biomolecules.

Comparison with Similar Compounds

    Galactitol: The parent compound, a sugar alcohol with hydroxyl groups instead of acetate groups.

    Lactitol: Another sugar alcohol derived from lactose, used as a low-calorie sweetener.

    Sorbitol: A sugar alcohol similar to galactitol, commonly used in food and pharmaceutical industries.

Uniqueness: Galactitol hexaacetate is unique due to its multiple acetate groups, which confer distinct chemical properties and reactivity compared to its parent compound and other sugar alcohols. These properties make it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2,3,4,5,6-pentaacetyloxyhexyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVBTKVPPOFGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968159
Record name 1,2,3,4,5,6-Hexa-O-acetylhexitol
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Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7208-47-1, 5346-77-0, 642-00-2
Record name D-Glucitol, 1,2,3,4,5,6-hexaacetate
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Record name D-Glucitol, hexaacetate
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Record name Galactitol, hexaacetate
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Record name Mannitol, hexaacetate
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Record name D-Glucitol, 1,2,3,4,5,6-hexaacetate
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Record name 1,2,3,4,5,6-Hexa-O-acetylhexitol
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Record name Hexa-O-acetyl-D-glucitol
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